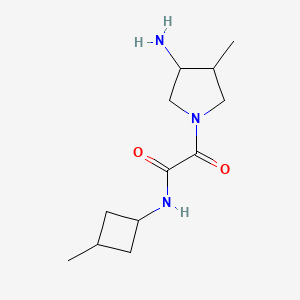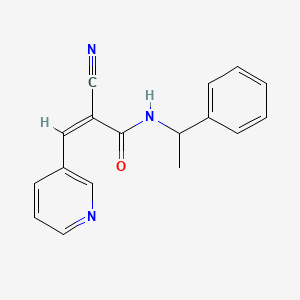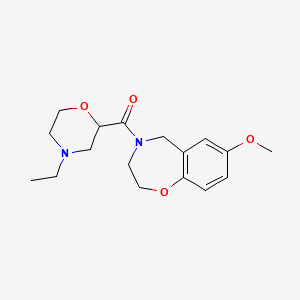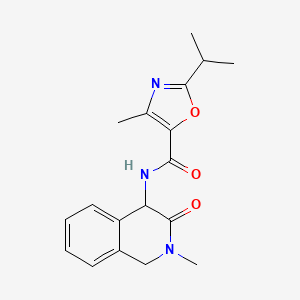
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a urea derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and pathways involved in inflammation and tumor growth. It has also been found to have an effect on the central nervous system by modulating neurotransmitters like dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. It has also been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have a positive effect on the central nervous system by improving cognitive function and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea in lab experiments is its potential therapeutic properties. It has shown promising results in various studies, making it a good candidate for further research. However, one of the limitations is its complex structure, which can make it difficult to synthesize and study.
Orientations Futures
There are many future directions for research on 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea. One direction is to further explore its potential therapeutic properties in treating neurological disorders like Alzheimer's disease and Parkinson's disease. Another direction is to study its effect on other pathways and enzymes involved in inflammation and tumor growth. Additionally, there is potential for developing derivatives of this compound with improved properties.
Méthodes De Synthèse
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea can be synthesized using various methods. One of the most common methods involves the reaction of 3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propionic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride. The resulting compound is then treated with methyl isocyanate to form the final product.
Applications De Recherche Scientifique
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea has been the subject of various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown potential in treating various neurological disorders like Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(13-14-6-4-10-19-12-14)18(22)20-16-8-5-11-23-17-9-3-2-7-15(16)17/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVKTNJDVUOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)NC2CCCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)

![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)

![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7358392.png)
![6-Methoxy-3-methyl-4-[3-(4-methylpyrazol-1-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7358393.png)
![2-(4-methylpyrazol-1-yl)-1-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone](/img/structure/B7358400.png)
![Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)

![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone](/img/structure/B7358440.png)
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)